molecular formula C5H3F3IN3O2 B10910121 5-Iodo-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

5-Iodo-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B10910121
M. Wt: 321.00 g/mol
InChI Key: XOJZKFNIAINJLT-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to a precursor molecule.

    Iodination: Incorporation of the iodine atom.

    Methylation: Addition of the methyl group.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Each step requires specific reagents and conditions, such as acids for nitration, iodine sources for iodination, methylating agents, and trifluoromethylating reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the iodine atom with other groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine, nitro, and trifluoromethyl groups in This compound makes it unique in terms of its reactivity and potential applications. These functional groups can significantly influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C5H3F3IN3O2

Molecular Weight

321.00 g/mol

IUPAC Name

5-iodo-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H3F3IN3O2/c1-11-4(9)2(12(13)14)3(10-11)5(6,7)8/h1H3

InChI Key

XOJZKFNIAINJLT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])I

Origin of Product

United States

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